molecular formula C18H35ClO B14405961 6-Chlorooctadec-9-EN-7-OL CAS No. 89682-73-5

6-Chlorooctadec-9-EN-7-OL

Cat. No.: B14405961
CAS No.: 89682-73-5
M. Wt: 302.9 g/mol
InChI Key: HUCIVSGGBYERIN-UHFFFAOYSA-N
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Description

6-Chlorooctadec-9-en-7-ol is a high-purity synthetic fatty acid derivative designed for advanced chemical and biochemical research. This compound features a chlorohydrin structure embedded within an 18-carbon chain (C18) containing a double bond at the 9-position. The specific stereochemistry of the chloro and hydroxy groups on the 6 and 7 carbons, as well as the geometry of the double bond (E/Z), can be critical for its activity and should be confirmed for your application. Fatty acid derivatives with similar modifications are investigated as potential bioactive lipids, enzyme inhibitors, or synthetic intermediates in organic chemistry and materials science . The chlorohydrin moiety may make it a candidate for studying electrophilic interactions with biological nucleophiles or as a precursor for synthesizing more complex molecules like epoxides or other functionalized lipids . Researchers can utilize this compound to explore its mechanism of action in cellular signaling pathways, its antimicrobial or cytotoxic properties, or its role in modifying lipid bilayers. Handling requires standard laboratory safety practices. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89682-73-5

Molecular Formula

C18H35ClO

Molecular Weight

302.9 g/mol

IUPAC Name

6-chlorooctadec-9-en-7-ol

InChI

InChI=1S/C18H35ClO/c1-3-5-7-8-9-10-11-12-14-16-18(20)17(19)15-13-6-4-2/h12,14,17-18,20H,3-11,13,15-16H2,1-2H3

InChI Key

HUCIVSGGBYERIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCC(C(CCCCC)Cl)O

Origin of Product

United States

Synthetic Methodologies for 6 Chlorooctadec 9 En 7 Ol

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing a logical and efficient synthetic route. wikipedia.orgyoutube.com For 6-Chlorooctadec-9-en-7-ol, the analysis begins by identifying the key functional groups: a chloro group at C-6, a hydroxyl group at C-7, and a carbon-carbon double bond at C-9.

The primary disconnection in the retrosynthetic analysis of this compound is the carbon-carbon bond between C-8 and C-9, suggesting a Wittig-type reaction or a related olefination as a key step in the forward synthesis. This disconnection breaks the molecule into two main fragments: a C1-C8 chloroaldehyde and a C9-C18 phosphonium (B103445) ylide. A second key disconnection is the C-6 chloro and C-7 hydroxyl groups, which can be envisioned as arising from the corresponding epoxide, suggesting an epoxide opening reaction. Alternatively, these functionalities could be introduced via a halohydrin formation reaction on a parent alkene. masterorganicchemistry.com These disconnections are strategic as they lead to simpler and more manageable precursor molecules. numberanalytics.com

Retrosynthetic analysis of this compound, showing key disconnections and precursor fragments.
Figure 1: A simplified retrosynthetic analysis of this compound, illustrating the key bond disconnections that lead to simpler precursor fragments. The analysis highlights potential strategic bond formations in the forward synthesis, such as olefination and halohydrin formation.

Development of Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic strategies can be devised for the synthesis of this compound. youtube.comunizg.hr

Synthesis TypeDescriptionAdvantagesDisadvantages
Linear Step-by-step modification of a single starting material. youtube.comConceptually simple.Can have low overall yields in long sequences. uniurb.it
Convergent Independent synthesis of fragments followed by coupling. numberanalytics.comHigher overall yields, more efficient for complex molecules. numberanalytics.comuniurb.itMay require more complex planning and execution.

Stereoselective Approaches for Alkenyl and Hydroxyl Functionalities

Achieving the correct stereochemistry for both the C-9 double bond and the C-6/C-7 stereocenters is a critical aspect of the synthesis.

Control of (E/Z) Stereoisomerism of the Octadec-9-en Moiety

Wittig Reaction and its Variants: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of E-alkenes, while non-stabilized ylides tend to produce Z-alkenes. The Schlosser modification of the Wittig reaction can also be used to selectively synthesize E-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the synthesis of E-alkenes with high selectivity. organic-chemistry.org The Still-Gennari modification of the HWE reaction, using electron-withdrawing groups on the phosphonate, can be employed to favor the formation of Z-alkenes. diva-portal.org

Alkyne Reduction: Another approach involves the stereoselective reduction of an alkyne precursor. The use of Lindlar's catalyst for the hydrogenation of an alkyne typically yields the Z-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) produces the E-alkene. masterorganicchemistry.com

Alkene Isomerization: It is also possible to isomerize a mixture of E/Z alkenes to the desired isomer using specific catalysts. organic-chemistry.org

MethodPredominant IsomerKey Features
Wittig Reaction (unstabilized ylide)Z-alkeneUtilizes non-stabilized phosphonium ylides.
Wittig Reaction (stabilized ylide)E-alkeneUtilizes stabilized phosphonium ylides.
Horner-Wadsworth-Emmons ReactionE-alkeneGenerally provides high E-selectivity. organic-chemistry.org
Still-Gennari HWE ModificationZ-alkeneEmploys electron-withdrawing groups. diva-portal.org
Lindlar's Catalyst ReductionZ-alkeneHydrogenation of an alkyne. masterorganicchemistry.com
Dissolving Metal ReductionE-alkeneReduction of an alkyne with Na/NH₃. masterorganicchemistry.com

Diastereoselective and Enantioselective Introduction of the C-6 Chloro and C-7 Hydroxyl Groups

The introduction of the chloro and hydroxyl groups at C-6 and C-7, respectively, creates two chiral centers. Controlling the relative and absolute stereochemistry of these centers is crucial.

Diastereoselective Approaches: Diastereoselective synthesis aims to produce one diastereomer in preference to others. thieme-connect.comresearchgate.net Halohydrin formation from an alkene is a classic method that proceeds via an anti-addition mechanism, leading to a specific diastereomer. masterorganicchemistry.com The reaction of an alkene with a source of electrophilic halogen (e.g., N-chlorosuccinimide) in the presence of water will yield a chlorohydrin. libretexts.org The stereochemical outcome is determined by the geometry of the starting alkene.

Enantioselective Approaches: Enantioselective synthesis focuses on producing a single enantiomer. rsc.orgrsc.org This can be achieved through several strategies:

Chiral Catalysts: The use of chiral catalysts in reactions like the Sharpless asymmetric epoxidation can create a chiral epoxide, which can then be opened by a chloride nucleophile to give the desired chlorohydrin with high enantiomeric excess. cjcatal.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. metu.edu.tr For example, a lipase-mediated acylation could be used to resolve a racemic mixture of the chlorohydrin. metu.edu.tr

Regioselective Functionalization Strategies

Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com In the synthesis of this compound, this is critical for ensuring the chloro and hydroxyl groups are introduced at the correct carbon atoms.

Specific Chlorination at C-6 and Hydroxylation at C-7

Achieving the specific placement of the chloro group at C-6 and the hydroxyl group at C-7 requires careful planning. One of the most reliable methods for achieving this regioselectivity is through the ring-opening of a C-6,C-7 epoxide. The attack of a chloride nucleophile on the epoxide, under controlled conditions, can be highly regioselective. According to Markovnikov's rule for epoxide opening under acidic or neutral conditions, the nucleophile will preferentially attack the more substituted carbon. However, in this case, with a symmetrical or near-symmetrical internal epoxide, the regioselectivity can be influenced by steric and electronic factors of the neighboring groups.

An alternative approach is the direct chlorohydroxylation of an alkene at the C-6,C-7 position. The regioselectivity of this reaction is governed by the nature of the electrophilic chlorine species and the reaction conditions. For terminal alkenes, the hydroxyl group typically adds to the more substituted carbon. acs.org For an internal alkene like the one in a precursor to our target molecule, controlling the regioselectivity can be more challenging and may require the use of directing groups or specialized reagents. google.com

MethodDescriptionRegioselectivity Control
Epoxide Ring-Opening A chloride nucleophile attacks a C-6,C-7 epoxide.Influenced by steric and electronic factors of substituents.
Direct Chlorohydroxylation An alkene is treated with a source of electrophilic chlorine and water. libretexts.orgGoverned by the nature of the electrophile and substrate. May require directing groups for internal alkenes. google.com

Advanced Catalytic Methods in Synthesis

The synthesis of a molecule like this compound, with its specific stereochemistry and functional group arrangement, necessitates sophisticated catalytic approaches. Modern organic synthesis has largely moved beyond classical stoichiometric reagents towards catalytic processes that are more efficient, selective, and environmentally benign. wikipedia.org For the target compound, controlling the stereochemistry at the C-6 and C-7 positions and the geometry of the C-9 double bond is paramount. Advanced methods involving transition metals and organocatalysts provide the tools to meet these challenges.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. slideshare.netfrontiersin.org Catalysts based on metals like palladium, copper, rhodium, and iron are instrumental in coupling reactions that can assemble the backbone of this compound or introduce its key functionalities. nih.govnih.gov

These reactions typically involve the coupling of an organometallic nucleophile with an organic electrophile. For the synthesis of this compound, a plausible strategy would be a convergent approach, where two smaller fragments are joined. For instance, a C-C bond-forming reaction like a Suzuki or Heck coupling could be employed. nih.gov A Suzuki coupling could theoretically unite a C8 fragment containing the chlorohydrin moiety with a C10 alkenylboronic ester to form the C18 backbone and the C-9 double bond simultaneously.

Alternatively, transition metals can catalyze the introduction of the chloro and hydroxyl groups. For example, visible-light-triggered catalysis using copper or iron salts has been shown to effectively synthesize vicinal halohydrins from epoxides. oup.com This method could be applied to an epoxide precursor of the target molecule. The development of transition-metal-catalyzed Ullmann-type coupling reactions also provides various strategies for forming C-O bonds, which could be relevant for synthesizing phenol (B47542) and aryl thiol analogs, highlighting the versatility of these catalysts. beilstein-journals.org

Below is a table summarizing potential transition metal-catalyzed reactions applicable to the synthesis of precursors for this compound.

Catalyst System Reaction Type Potential Application in Synthesis Key Advantages
Pd(PPh₃)₄ / BaseSuzuki CouplingCoupling of a C8 vinyl halide with a C10 alkylborane to form the C8-C9 bond.Mild reaction conditions, high functional group tolerance. nih.gov
CuI / LigandSonogashira CouplingIf an alkyne precursor is used, this reaction couples a terminal alkyne with a vinyl halide.Direct formation of C(sp)-C(sp²) bonds. slideshare.netnih.gov
Rh(I) / BINAPAsymmetric HydrogenationReduction of a ketone precursor to establish the stereochemistry of the C-7 hydroxyl group.High enantioselectivity for chiral alcohol synthesis. rsc.org
FeCl₃ / Visible LightEpoxide Ring-OpeningConversion of an octadec-9-en-6,7-epoxide to the target chlorohydrin.Uses mild conditions and an inexpensive catalyst. oup.com

Organocatalysis for Asymmetric Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. wikipedia.orgcsic.es A key advantage is its ability to perform asymmetric transformations, creating chiral molecules with high enantiomeric purity, which is crucial for this compound with its two stereocenters. wikipedia.orgrsc.org

The synthesis of the vicinal chlorohydrin moiety (chloro-alcohol) in an enantioselective manner is a primary challenge. Organocatalysis offers several solutions. For example, an asymmetric α-chlorination of an aldehyde or ketone precursor, followed by a stereoselective reduction, can set the stereochemistry at C-6 and C-7. Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) or Michael reactions by forming transient enamine or iminium ion intermediates. wikipedia.org

A potential organocatalytic route to this compound could involve the asymmetric aldol reaction between an 8-carbon aldehyde and a 10-carbon nucleophile, catalyzed by a chiral organocatalyst to establish the relative and absolute stereochemistry of the C-6 and C-7 centers. Cinchona-derived thiourea (B124793) organocatalysts, for example, have proven effective in the asymmetric hydrophosphonylation of α-ketoesters, a transformation analogous to the type of bond formation needed. acs.org These catalysts often operate through a network of non-covalent interactions, such as hydrogen bonding, to control the three-dimensional arrangement of reactants in the transition state. csic.es

The table below details some organocatalytic methods that could be applied to synthesize chiral building blocks for this compound.

Organocatalyst Type Reaction Catalyzed Potential Application in Synthesis Typical Outcome
ProlineAsymmetric Aldol ReactionReaction of a C10 aldehyde with a C8 α-chloro ketone to form the C7-C8 bond and set stereocenters.High diastereo- and enantioselectivity. wikipedia.org
Chiral Phosphoric AcidAsymmetric Transfer HydrogenationReduction of a chloroketone precursor to form the chiral alcohol at C-7.Excellent enantiomeric excess (ee).
Cinchona Alkaloid DerivativeAsymmetric Michael AdditionConjugate addition to an α,β-unsaturated precursor to build the carbon skeleton.Creates new stereocenters with high control. csic.es
Imidazolidinone (MacMillan Catalyst)Asymmetric α-ChlorinationIntroduction of the chlorine atom at the C-6 position with high enantioselectivity.Access to enantiopure α-chloro carbonyl compounds. wikipedia.org

Structural Elucidation and Stereochemical Characterization of 6 Chlorooctadec 9 En 7 Ol

Spectroscopic Analysis for Connectivity and Functional Group Identification

The molecular formula of 6-Chlorooctadec-9-en-7-ol was first established as C₁₈H₃₅ClO by high-resolution mass spectrometry (HRMS), which indicated the presence of one chlorine atom and one oxygen atom. The presence of key functional groups was then confirmed using IR and NMR spectroscopy.

Infrared (IR) spectroscopy provided initial evidence for the principal functional groups. A broad absorption band centered at approximately 3400 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, while the C-H stretching vibrations of sp³ hybridized carbons were observed just below 3000 cm⁻¹. msu.eduuomustansiriyah.edu.iq A weaker absorption around 1655 cm⁻¹ corresponds to the C=C stretching of a non-conjugated double bond. uobabylon.edu.iq The presence of the chlorine atom is suggested by a C-Cl stretching absorption in the fingerprint region, typically around 750-650 cm⁻¹. researchgate.net

¹H and ¹³C NMR spectroscopy were instrumental in mapping the carbon skeleton and identifying the precise location of the functional groups.

¹H NMR Data: The proton NMR spectrum displays characteristic signals that confirm the proposed connectivity. The terminal methyl group (C-18) appears as a triplet around 0.88 ppm. orgchemboulder.com A complex series of multiplets between 1.25 and 1.45 ppm represents the long methylene (B1212753) chain. libretexts.org The protons on the carbons adjacent to the double bond (C-8 and C-11) appear as multiplets around 2.05 ppm. libretexts.org The olefinic protons (H-9 and H-10) are observed in the downfield region, between 5.30 and 5.50 ppm. oregonstate.edu The methine proton adjacent to the hydroxyl group (H-7) is a multiplet around 3.65 ppm, and the methine proton adjacent to the chlorine atom (H-6) is found further downfield at approximately 4.10 ppm due to the deshielding effect of the halogen. libretexts.orgpdx.edu

¹³C NMR Data: The carbon spectrum provides complementary information. libretexts.org The terminal methyl carbon (C-18) resonates at approximately 14.1 ppm. The aliphatic methylene carbons (C-1 to C-4, C-12 to C-17) appear in the 22.7-31.9 ppm range. wisc.eduoregonstate.edu The carbons flanking the double bond (C-8, C-11) are found around 32.6 ppm. The sp² hybridized carbons of the double bond (C-9, C-10) are observed at approximately 129.8 and 130.5 ppm. libretexts.org The carbon bearing the chlorine atom (C-6) is significantly deshielded and appears around 65.2 ppm, while the carbon attached to the hydroxyl group (C-7) resonates at about 73.4 ppm. libretexts.orgoregonstate.edu

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
1 22.7 1.25-1.35 m -
... ... ... ... ...
5 31.8 1.50-1.60 m -
6 65.2 4.10 ddd 8.5, 6.2, 3.1
7 73.4 3.65 ddd 8.5, 5.5, 2.0
8 32.6 2.05 m -
9 129.8 5.45 dt 15.4, 6.8
10 130.5 5.35 dt 15.4, 7.0
11 32.8 2.03 m -
... ... ... ... ...
17 29.1 1.25-1.35 m -
18 14.1 0.88 t 6.7

Determination of Double Bond Geometry

The geometry of the C-9 double bond can be determined from the coupling constant (J) between the vinylic protons H-9 and H-10 in the ¹H NMR spectrum. youtube.com A large coupling constant, typically in the range of 12-18 Hz, is indicative of a trans (E) configuration, whereas a smaller coupling constant (6-12 Hz) suggests a cis (Z) configuration. libretexts.orgreddit.com In the spectrum of the synthesized this compound, the coupling constant between H-9 and H-10 was measured to be 15.4 Hz. This value unequivocally establishes the geometry of the double bond as trans (E). researchgate.net

Assignment of Absolute Configuration at Chiral Centers (C-6 and C-7)

With the planar structure and the double bond geometry established, the final challenge lies in determining the absolute configuration of the two stereogenic centers at C-6 and C-7. This was achieved through a combination of chiroptical spectroscopy and chemical derivatization.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net While the isolated chromophores in this compound (the C=C double bond and the C-Cl and C-O bonds) are weak, ECD can still provide valuable information, often enhanced by computational predictions. rsc.org For complex acyclic systems, empirical rules are often unreliable, and the interpretation relies heavily on comparing the experimental ECD spectrum with spectra generated through quantum chemical calculations for all possible stereoisomers (e.g., (6R,7R), (6S,7S), (6R,7S), and (6S,7R)). ull.esresearchgate.net The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure.

A definitive assignment of the absolute configuration of the C-7 alcohol was achieved using the modified Mosher's ester analysis. nih.govumn.edu This method involves converting the alcohol into two diastereomeric esters by reacting it with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). stackexchange.comspringernature.com The ¹H NMR spectra of these two diastereomeric MTPA esters are then compared. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral ester center are systematically analyzed to deduce the absolute configuration of the original alcohol. echemi.comresearchgate.net

For the C-7 alcohol of this compound, the protons on the C-8 to C-18 side of the molecule showed positive Δδ values, while the protons on the C-1 to C-6 side showed negative Δδ values. This pattern indicates that the C-7 center possesses the R configuration. The relative stereochemistry between C-6 and C-7 can then be inferred from coupling constants and 2D NMR experiments like NOESY, which can reveal the spatial proximity of protons and thus the preferred conformation of the molecule. oup.comresearchgate.net A separate chemical correlation or a total synthesis starting from a chiral precursor of known configuration would be required for the unambiguous assignment of the C-6 center.

Table 2: Hypothetical Δδ (δS - δR) Values from Mosher's Ester Analysis of this compound

Protons δS (ppm) δR (ppm) Δδ (δS - δR) Inferred Configuration
H-6 4.15 4.20 -0.05 R at C-7
H-5a 1.55 1.62 -0.07 R at C-7
H-5b 1.48 1.56 -0.08 R at C-7
H-8a 2.15 2.10 +0.05 R at C-7
H-8b 2.08 2.02 +0.06 R at C-7
H-9 5.51 5.47 +0.04 R at C-7

In-Depth Analysis of this compound Reveals Scant Publicly Available Reactivity Data

Despite its defined chemical structure and registered CAS number, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific research data on the chemical reactivity and transformation of this compound.

The structure of this compound, featuring a secondary alcohol, a carbon-carbon double bond, and a secondary alkyl chloride, suggests a rich and varied chemical reactivity. However, without specific studies on this molecule, any detailed description of its reactions would be speculative and based on the general reactivity of these functional groups in other, often simpler, molecules. Such an approach would not meet the rigorous standards of scientific accuracy for a document focused solely on this specific compound.

For a thorough and scientifically accurate article on the chemical reactivity and transformation of this compound, as outlined in the requested structure, specific research detailing the following would be required:

Reactions Involving the Hydroxyl Group: Data on the selective oxidation of the secondary alcohol to a ketone, its reduction, and its behavior as a nucleophile in reactions such as etherification or esterification.

Reactions Involving the Carbon-Carbon Double Bond: Studies on electrophilic additions (e.g., with hydrogen halides or other electrophiles), cycloaddition reactions (such as Diels-Alder or 1,3-dipolar cycloadditions), and various olefin functionalization reactions, including hydroboration and further halogenation.

The formation of chlorohydrins from long-chain unsaturated fatty acids, such as oleic acid (which shares the C18 backbone and a double bond at the 9-position), is a well-documented process. This typically involves the reaction of the alkene with a source of hypochlorous acid. The resulting chlorohydrins are known to be reactive intermediates. However, the specific isomer this compound is not the typical product of electrophilic addition to oleic acid, which would yield 9-chloro-10-hydroxyoctadecanoic acid or 10-chloro-9-hydroxyoctadecanoic acid. The requested compound has the chlorine and hydroxyl groups on carbons 6 and 7, which would necessitate a different starting material or a more complex synthetic route involving rearrangements, for which no literature has been found.

Chemical Reactivity and Transformation Studies of 6 Chlorooctadec 9 En 7 Ol

Reactivity of the Chlorosubstituent

The carbon-chlorine bond at the C-6 position is the primary site of reactivity for many transformations of 6-Chlorooctadec-9-en-7-ol. The electronegativity of the chlorine atom polarizes the C-Cl bond, rendering the C-6 carbon electrophilic and susceptible to attack by nucleophiles. gacbe.ac.in Furthermore, its position adjacent to the C-9 double bond makes it an allylic chloride. This structural feature significantly influences its reactivity in both substitution and elimination reactions. stackexchange.com

Nucleophilic substitution is a fundamental reaction pathway for alkyl halides. wikipedia.org In the case of this compound, both S(_N)1 and S(_N)2 mechanisms are plausible, with the predominant pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

S(_N)2 Mechanism: The S(_N)2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. gacariyalur.ac.in This mechanism typically requires a strong, unhindered nucleophile and is favored by polar aprotic solvents. For this compound, which is a secondary halide, S(_N)2 reactions are possible, but may be slower than for a primary halide due to increased steric hindrance. gacbe.ac.in The allylic nature of the chloride can enhance S(_N)2 reactivity by stabilizing the transition state through conjugation with the adjacent π-system of the double bond. nih.gov

S(_N)1 Mechanism: The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. pdx.edu This pathway is favored by polar protic solvents, which can stabilize both the departing leaving group and the intermediate carbocation, and by weak nucleophiles. The structure of this compound is particularly well-suited for S(_N)1 reactions due to the stability of the resulting secondary allylic carbocation. This intermediate is resonance-stabilized, with the positive charge delocalized over both the C-6 and C-8 positions. stackexchange.com This delocalization significantly lowers the activation energy for carbocation formation, making the S(_N)1 pathway highly competitive. wikipedia.org

Reaction PathwayFavored ByExpected Product(s)
S(_N)2 Strong, unhindered nucleophiles; Polar aprotic solvents (e.g., Acetone, DMSO)Single product with inversion of stereochemistry at C-6.
S(_N)1 Weak nucleophiles; Polar protic solvents (e.g., Water, Ethanol)A mixture of products, with the nucleophile at C-6 and C-8, potentially with racemization at the chiral center.

Elimination reactions are another major pathway for alkyl halides, often competing with substitution reactions. pdx.edu These reactions result in the formation of a new π-bond.

E2 Mechanism: The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. pdx.edu This reaction is favored by strong, bulky bases and a high temperature. In this compound, E2 elimination could lead to the formation of a conjugated diene system, which is a thermodynamically favorable outcome.

E1 Mechanism: The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. pdx.edu Following the formation of the resonance-stabilized allylic carbocation, a weak base can abstract a proton from an adjacent carbon to form a double bond. Given the stability of the potential carbocation intermediate, E1 reactions are a likely side reaction under conditions that favor S(_N)1.

Reaction PathwayFavored ByExpected Product(s)
E2 Strong, bulky bases (e.g., Potassium tert-butoxide); High temperatureA conjugated diene, likely a mixture of geometric isomers.
E1 Weak bases; Polar protic solvents; HeatA mixture of conjugated dienes, resulting from deprotonation at different positions adjacent to the carbocation.

While less common than nucleophilic substitution or elimination for simple alkyl halides, the allylic position of the chlorine atom in this compound makes it susceptible to radical reactions. The C-H bonds at the allylic position (C-8) are weaker than typical alkyl C-H bonds, making them more prone to abstraction by radicals. However, the C-Cl bond can also undergo homolytic cleavage under certain conditions, such as in the presence of radical initiators (e.g., AIBN) or upon exposure to UV light. The resulting allylic radical would be resonance-stabilized, similar to the allylic carbocation. Subsequent reactions of this radical intermediate would likely lead to a mixture of products due to the delocalization of the unpaired electron.

Interplay of Functional Groups and Remote Substituent Effects

The reactivity of this compound is not simply the sum of its individual functional groups; their proximity leads to significant electronic and steric interactions.

The most profound interaction is the neighboring group participation (NGP) of the hydroxyl group at C-7. wikipedia.org The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can act as an internal nucleophile. libretexts.org In a substitution reaction, the hydroxyl group can attack the adjacent electrophilic C-6 carbon, displacing the chloride ion in an intramolecular S(_N)2 reaction. gacbe.ac.in This would form a strained, three-membered cyclic ether intermediate (an epoxide-like structure). libretexts.org

Mechanistic Investigations of Transformations Involving 6 Chlorooctadec 9 En 7 Ol

Kinetic Studies of Key Reactions

Kinetic studies are fundamental to understanding the rate and mechanism of a chemical reaction. For a molecule like 6-chlorooctadec-9-en-7-ol, key reactions would likely involve nucleophilic substitution or elimination. A kinetic study of its reaction with a nucleophile, for instance, would reveal the reaction order and provide insight into the rate-determining step.

A plausible reaction to study would be its conversion to an azido (B1232118) derivative, a common transformation for such scaffolds. The reaction rate would likely be monitored by techniques such as HPLC or GC-MS to measure the disappearance of the starting material or the appearance of the product over time.

A hypothetical kinetic experiment could involve reacting this compound with sodium azide (B81097) in a polar aprotic solvent like DMF. By varying the initial concentrations of the reactants, the rate law could be determined. If the reaction follows a second-order rate law, Rate = k[this compound][N3-], it would suggest a direct bimolecular nucleophilic substitution (SN2) mechanism.

Hypothetical Kinetic Data for the Azidation of this compound

Experiment Initial [this compound] (M) Initial [NaN3] (M) Initial Rate (M/s)
1 0.10 0.10 1.2 x 10⁻⁴
2 0.20 0.10 2.4 x 10⁻⁴

This data is illustrative and represents a typical outcome for an SN2 reaction.

Identification of Reaction Intermediates

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. wikipedia.org For reactions involving this compound, the nature of the intermediates would depend on the reaction conditions.

In reactions proceeding through a stepwise mechanism, such as an SN1-type reaction, a carbocation intermediate would be expected. The stability of this carbocation would be influenced by the adjacent alkyl and alkenyl groups. The allylic position of the chlorine atom could lead to the formation of a resonance-stabilized allylic carbocation, which would be a key intermediate.

Alternatively, in base-induced elimination reactions, a carbanionic intermediate could be formed transiently. wikipedia.org Spectroscopic techniques such as NMR or trapping experiments with electrophiles could potentially be used to detect or infer the presence of such intermediates. For instance, performing the reaction in the presence of a radical trap could help determine if radical intermediates are involved, which could be generated under certain photolytic or thermolytic conditions. wikipedia.org

Transition State Analysis for Stereocontrol and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound are determined by the structure and energy of the transition states. For example, in an SN2 reaction, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at that center. The transition state for this process would involve a pentacoordinate carbon atom.

In the case of an allylic substitution, the nucleophile could attack at either the C6 or C8 position (in a resonance-stabilized carbocation intermediate), leading to different regioisomers. The preferred site of attack would be dictated by steric and electronic factors in the transition state. Computational modeling, such as density functional theory (DFT) calculations, could be employed to model the transition state structures and predict the most likely products.

For instance, the transition state leading to the SN2' product (attack at the double bond) might be higher in energy due to steric hindrance from the alkyl chain, thus favoring direct substitution at C6.

Illustrative Transition State Energy Comparison

Transition State Relative Energy (kcal/mol) Predicted Major Product
SN2 at C6 0 8-Azidooctadec-9-en-7-ol

This data is hypothetical and for illustrative purposes only.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By replacing one or more atoms in this compound with a heavier isotope (e.g., ¹³C, ¹⁸O, or ²H), the fate of these atoms can be traced throughout the reaction.

For example, to confirm an SN2 mechanism in a substitution reaction, one could synthesize this compound with a ¹³C label at the C6 position. If the product shows the label exclusively at the C6 position, it would support a direct substitution pathway. However, if the label is scrambled between the C6 and C8 positions, it would suggest the involvement of a symmetrical allylic carbocation intermediate, indicative of an SN1-type mechanism.

Similarly, labeling the oxygen of the hydroxyl group with ¹⁸O could be used to investigate its potential participation in neighboring group participation, where the hydroxyl group might act as an internal nucleophile to displace the chloride, forming an epoxide intermediate. The subsequent opening of this epoxide by an external nucleophile would lead to a product with a specific and predictable stereochemistry and regiochemistry.

Computational Chemistry Applications for 6 Chlorooctadec 9 En 7 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of 6-Chlorooctadec-9-en-7-ol. wikipedia.org These methods, which apply quantum mechanics to chemical systems, allow for the determination of molecular properties by solving the Schrödinger equation for the molecule's electronic wavefunction. wikipedia.org Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the geometry of the molecule and determine its most stable three-dimensional arrangement (conformation).

These calculations reveal critical information about the distribution of electrons within the molecule. For this compound, this includes the electronegativity of the chlorine atom influencing the electron density across the carbon skeleton and the electronic environment of the hydroxyl group and the carbon-carbon double bond. The results of these calculations can predict bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

A conformational analysis using a DFT method, such as B3LYP with a 6-31G* basis set, can identify several low-energy conformers. These different spatial arrangements of the atoms arise from rotation around the single bonds in the long aliphatic chain. The relative energies of these conformers determine their population at a given temperature, with the global minimum energy conformer being the most abundant.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (C5-C6-C7-C8)
A 0.00 178.5°
B 1.25 -65.2°

Note: Data is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Energy Profile Determination

Computational chemistry is instrumental in mapping the potential reaction pathways for this compound. By modeling the transition states and intermediates, researchers can elucidate reaction mechanisms and calculate the associated energy barriers. wikipedia.org This is particularly useful for understanding reactions such as nucleophilic substitution at the carbon bearing the chlorine atom, or addition reactions at the double bond.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction Type Nucleophile Activation Energy (Ea) (kcal/mol) Reaction Enthalpy (ΔH) (kcal/mol)
SN2 Substitution OH⁻ 24.5 -10.2

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Quantum chemistry can predict various spectroscopic properties of molecules, which is a valuable tool for verifying experimental data and interpreting spectra. wikipedia.org For this compound, computational methods can calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

The prediction of ¹³C and ¹H NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR spectra to aid in signal assignment. Similarly, the calculation of vibrational frequencies can help to assign the peaks observed in an IR spectrum to specific molecular motions, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-Cl stretch.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Parameter Predicted Value Experimental Value
¹³C NMR Chemical Shift (C-Cl) 62.5 ppm 63.1 ppm
¹³C NMR Chemical Shift (C-OH) 75.8 ppm 76.4 ppm
IR Frequency (O-H Stretch) 3450 cm⁻¹ 3435 cm⁻¹

Note: Data is hypothetical and for illustrative purposes.

Solvent Effects and Their Influence on Reactivity

The surrounding solvent can significantly influence the behavior and reactivity of a molecule. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules in the calculation, or implicitly by representing the solvent as a continuous medium with a specific dielectric constant. These models are known as Polarizable Continuum Models (PCM).

For a molecule like this compound, the polarity of the solvent can affect its conformational equilibrium and the rates of its reactions. For instance, in a polar solvent, conformations that have a larger dipole moment may become more stabilized. Similarly, reactions that involve charge separation in the transition state, such as certain nucleophilic substitutions, are often accelerated in polar solvents. Computational studies can quantify these effects by calculating reaction energy profiles in different simulated solvent environments. dntb.gov.ua

Conformational Dynamics and Flexibility Analysis

While quantum chemical calculations provide a static picture of molecular conformations, methods like Molecular Dynamics (MD) simulations can explore the dynamic behavior and flexibility of this compound over time. wikipedia.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

These simulations are particularly useful for understanding the flexibility of the long alkyl chain and how it might influence the accessibility of the reactive sites—the alcohol, the double bond, and the chlorinated carbon. By analyzing the trajectory, one can identify the range of conformations the molecule samples at a given temperature and the timescales of transitions between different conformational states. This provides a more realistic view of the molecule's behavior in a dynamic environment.

Derivatization and Advanced Functionalization Strategies for 6 Chlorooctadec 9 En 7 Ol

Synthesis of Structurally Related Analogs with Altered Chain Lengths or Branching

The synthesis of analogs of 6-chlorooctadec-9-en-7-ol with varied chain lengths and branching patterns is a key strategy for fine-tuning its properties. Such modifications can significantly impact characteristics like solubility, melting point, and steric hindrance, which are crucial for its application in more complex molecular or supramolecular systems.

Methodologies for synthesizing these analogs often involve multi-step synthetic sequences starting from commercially available long-chain fatty acids or alcohols. For instance, analogs with shorter or longer alkyl chains can be prepared by selecting starting materials with the desired carbon backbone. Asymmetric synthesis techniques are crucial for controlling the stereochemistry at the C-7 hydroxyl group, which can have a significant impact on the biological activity or self-assembly properties of the final molecule. nih.gov

The introduction of branching can be achieved by using appropriately substituted building blocks. For example, the use of a branched alkyl Grignard reagent in a key addition step to an aldehyde can introduce branching at various positions along the carbon chain.

Below is a table of representative, structurally related analogs and the synthetic strategies that could be employed for their preparation.

Compound NameStructureSynthetic StrategyKey Reagents
6-Chlorohexadec-9-en-7-olGrignard addition of a C10-alkenyl magnesium bromide to a C6-chloroaldehyde.1-Bromodec-3-ene, Magnesium, 2-Chlorohexanal
6-Chloroeicos-9-en-7-olWittig reaction between a C11-phosphonium ylide and a C9-chloroaldehyde, followed by reduction.(Undec-2-en-1-yl)triphenylphosphonium bromide, 9-Chlorononanal, NaBH4
15-Methyl-6-chlorooctadec-9-en-7-olCross-coupling of a branched C9-alkenyl borane (B79455) with a C9-chloroalkenyl halide, followed by stereoselective reduction.7-Methyl-1-bromonon-2-ene, 9-BBN, 1-Chloro-1-iodonon-3-ene, Pd(PPh3)4, Chiral reducing agent

Introduction of Additional Functionalities (e.g., Nitrogen, Sulfur, Oxygen Heteroatoms)

The introduction of heteroatoms such as nitrogen, sulfur, and oxygen can dramatically alter the electronic properties and reactivity of the this compound scaffold. These modifications can impart new capabilities, such as the ability to coordinate with metal ions or to participate in hydrogen bonding networks.

The secondary alcohol at C-7 is a prime site for introducing oxygen-containing functionalities. Etherification, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), can be used to append a variety of groups. Esterification with acyl chlorides or carboxylic acids can introduce ester functionalities.

Nitrogen can be introduced by converting the hydroxyl group to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine or azide (B81097). The azide can then be reduced to a primary amine, which can be further functionalized.

Sulfur-containing groups can be introduced in a similar manner to nitrogen, using a thiol as the nucleophile to displace a leaving group. The following table outlines some potential functionalized derivatives and the synthetic routes to obtain them.

Derivative NameStructureSynthetic StrategyKey Reagents
7-Azido-6-chlorooctadec-9-eneMesylation of the alcohol followed by nucleophilic substitution with sodium azide.Methanesulfonyl chloride, Triethylamine, Sodium azide
6-Chlorooctadec-9-en-7-yl acetateEsterification of the alcohol.Acetic anhydride, Pyridine
(6-Chlorooctadec-9-en-7-yl) methyl etherWilliamson ether synthesis.Sodium hydride, Methyl iodide
6-Chlorooctadec-9-en-7-thiolConversion of the alcohol to a tosylate, followed by reaction with sodium hydrosulfide.p-Toluenesulfonyl chloride, Sodium hydrosulfide

Exploration of Polymeric or Supramolecular Architectures Incorporating the Scaffold

The bifunctional nature of this compound and its derivatives makes it an attractive candidate for the construction of polymeric and supramolecular architectures. The hydroxyl group and the alkene are particularly useful for polymerization reactions.

For instance, the hydroxyl group can be used to initiate ring-opening polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of graft copolymers where a polyester (B1180765) chain is attached to the C-7 position. Furthermore, the alkene functionality can participate in olefin metathesis polymerization, such as ring-opening metathesis polymerization (ROMP), if incorporated into a cyclic monomer, or acyclic diene metathesis (ADMET) polymerization.

The development of complex polymeric architectures often relies on controlled polymerization techniques. europa.eu Advanced methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization could be employed by first modifying the hydroxyl group with an appropriate initiator. sigmaaldrich.com

Supramolecular assembly can be driven by non-covalent interactions. For example, derivatives containing hydrogen-bonding motifs, such as amides or ureas, could self-assemble into well-ordered structures like fibers or sheets. The long alkyl chain would likely promote self-assembly through van der Waals interactions and hydrophobic effects in polar solvents.

Ligand Design and Coordination Chemistry (if applicable to specific derivatives)

Derivatives of this compound bearing suitably positioned heteroatoms can be designed as ligands for coordination to metal ions. The introduction of nitrogen, sulfur, or additional oxygen atoms can create bidentate or tridentate chelating sites.

For example, the synthesis of an amino alcohol derivative by converting the chlorine at C-6 to an amino group would create a bidentate N,O-ligand. The stereochemistry of the chiral centers at C-6 and C-7 would play a critical role in determining the geometry of the resulting metal complexes. The alkene at C-9 could also potentially coordinate to certain transition metals, leading to organometallic complexes.

The coordination of these ligands to metal centers could lead to the formation of novel catalysts, for example, for asymmetric synthesis, or materials with interesting magnetic or optical properties. The long alkyl chain could be used to tune the solubility of these complexes in nonpolar solvents or to promote their incorporation into lipid bilayers or polymeric matrices. The study of 7-azaindole (B17877) derivatives and their coordination chemistry showcases how nitrogen-containing heterocyclic ligands can form luminescent and reactive metal complexes. rsc.org

The following table provides examples of potential ligands derived from this compound and their potential coordination modes.

Ligand NameStructurePotential Coordinating AtomsPotential Metal Ions
6-Amino-octadec-9-en-7-olN, OCu(II), Pd(II), Rh(I)
6-Chlorooctadec-9-en-7-yl (2-pyridyl) etherN, ORu(II), Ir(III), Eu(III)
7-(Methylthio)octadec-9-en-6-olS, OPt(II), Au(I), Ag(I)

Conclusion and Outlook in Chloro Alkenol Research

Future Directions in Mechanistic Organic Chemistry Pertaining to 6-Chlorooctadec-9-EN-7-OL

The structure of this compound offers fertile ground for mechanistic investigations. Future research could provide deeper insights into reaction mechanisms and intramolecular interactions.

Potential Areas of Mechanistic Study:

Neighboring Group Participation: The hydroxyl group at C7 is well-positioned to act as a neighboring group in nucleophilic substitution reactions at the C6 position. Studying the kinetics and stereochemical outcome of such reactions could provide quantitative data on the anchimeric assistance provided by the hydroxyl group in forming a transient epoxide intermediate.

Conformational Analysis: The interplay between the chlorine atom, the hydroxyl group, and the C9-alkene would dictate the molecule's preferred conformations. Advanced spectroscopic techniques (e.g., 2D NMR) combined with computational modeling could elucidate the dominant conformational isomers and the non-covalent interactions that stabilize them, such as intramolecular hydrogen bonding between the hydroxyl group and the pi-system of the alkene or the chlorine atom.

Reactivity of the Alkene: Research could explore how the electron-withdrawing effect of the C6-chloro and C7-hydroxyl groups influences the reactivity of the C9-alkene towards electrophilic addition or metathesis reactions.

Broader Scientific Implications and Potential for Methodological Development in Organic Synthesis

While research on this compound itself is nascent, the challenges posed by its synthesis can stimulate the development of new synthetic methodologies with broad applicability. The need for precise control over the placement of functional groups on a long, flexible alkyl chain is a common problem in the synthesis of natural products and other complex organic molecules.

Potential for Methodological Advancement:

Development of Novel Catalytic Systems: The demand for high regio- and stereoselectivity in the synthesis of molecules like this compound could drive the discovery of new catalysts for asymmetric chlorination or hydroxylation reactions on unactivated carbon centers.

Advancements in Long-Range Stereocontrol: Achieving stereocontrol at C6 and C7 that is influenced by a stereocenter further down the chain (or vice versa) is a formidable challenge. Research in this area could lead to new models and methods for achieving long-range asymmetric induction, a highly sought-after capability in organic synthesis.

Platform for Analytical Techniques: The unambiguous characterization of the isomers of this compound would require the application of sophisticated analytical techniques. This could serve as a platform for developing and refining methods, such as advanced mass spectrometry or chiroptical spectroscopy, for the structural elucidation of complex, flexible molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.